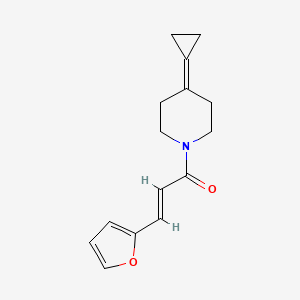
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics
- Molecular Weight : 246.32 g/mol
- CAS Number : Not specified in the search results.
- Functional Groups : Contains a furan ring and a cyclopropylidene piperidine moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Potential : Some derivatives of furan-containing compounds have shown promise in cancer cell line studies by inducing apoptosis and inhibiting proliferation.
- Neuroprotective Effects : The piperidine structure may contribute to neuroprotective effects, which are being investigated for their potential in treating neurodegenerative diseases.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes involved in inflammation and cellular signaling pathways.
- Interaction with Receptors : The structural components suggest possible interactions with neurotransmitter receptors, which could mediate effects on mood and cognition.
Case Studies
Several case studies have explored the biological activities of related compounds. For instance:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial properties of furan derivatives against various pathogens, indicating a significant inhibitory effect on Gram-positive bacteria.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives.
-
Cancer Cell Line Studies :
- Research involving human cancer cell lines demonstrated that furan-based compounds could reduce cell viability by up to 70% at concentrations ranging from 10 to 100 µM.
- Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway.
-
Neuroprotective Studies :
- In vitro studies indicated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis.
- Compounds showed a decrease in reactive oxygen species (ROS) levels by approximately 50% at optimal concentrations.
Data Tables
| Biological Activity | Effect Observed | Concentration Range |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | Various |
| Anticancer | Cell viability reduction up to 70% | 10 - 100 µM |
| Neuroprotection | ROS reduction by ~50% | Optimal concentrations |
Eigenschaften
IUPAC Name |
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(6-5-14-2-1-11-18-14)16-9-7-13(8-10-16)12-3-4-12/h1-2,5-6,11H,3-4,7-10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOFPXVPGFATFT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













